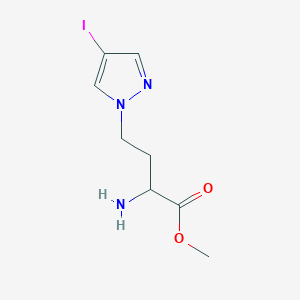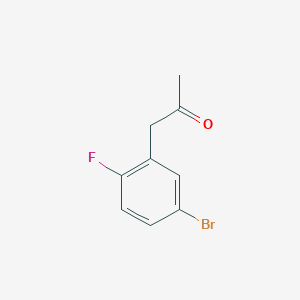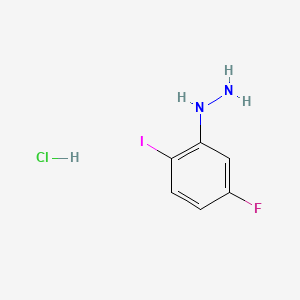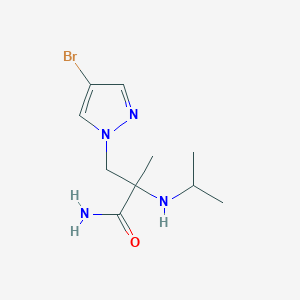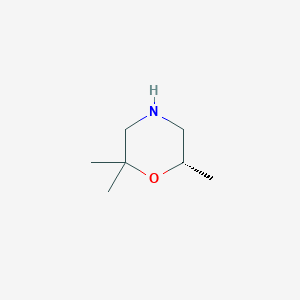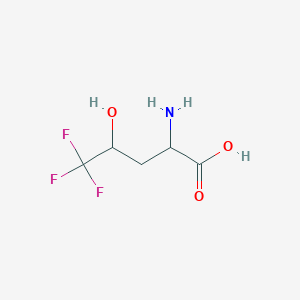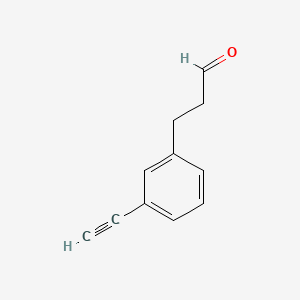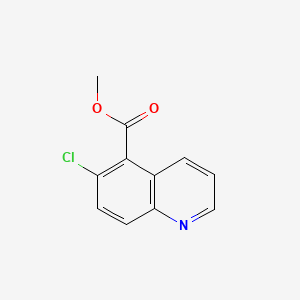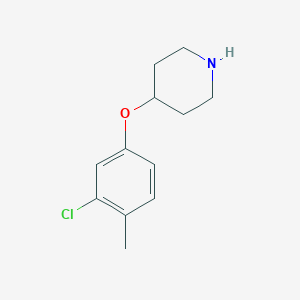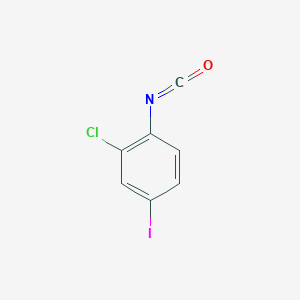
2-Chloro-4-iodo-1-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodo-1-isocyanatobenzene is a chemical compound with the molecular formula C7H3ClINO. It belongs to the family of isocyanate derivatives and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-iodo-1-isocyanatobenzene can be synthesized through the reaction of 2-chlorobenzoic acid with cyanate esters. The reaction typically involves the following steps:
Starting Materials: 2-Chlorobenzoic acid and cyanate esters.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-1-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions to form different derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles to form urea or carbamate derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives.
Addition Products: Addition reactions with nucleophiles result in urea or carbamate derivatives.
Scientific Research Applications
2-Chloro-4-iodo-1-isocyanatobenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as an anti-cancer and anti-inflammatory agent.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Agricultural Chemistry: The compound is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-1-isocyanatobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-isocyanatobenzene: Similar in structure but lacks the iodine atom.
4-Chlorophenyl isocyanate: Another isocyanate derivative with similar reactivity.
2-Chloro-1-iodo-4-isocyanatobenzene: A closely related compound with slight variations in the position of substituents.
Uniqueness
2-Chloro-4-iodo-1-isocyanatobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H3ClINO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
2-chloro-4-iodo-1-isocyanatobenzene |
InChI |
InChI=1S/C7H3ClINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
InChI Key |
ORUUIJNIVAHYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


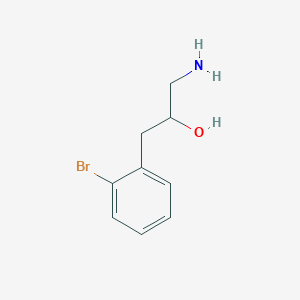
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)

